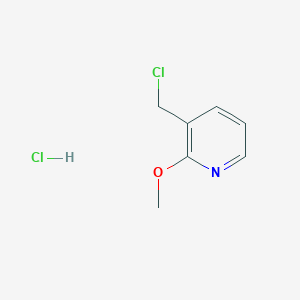

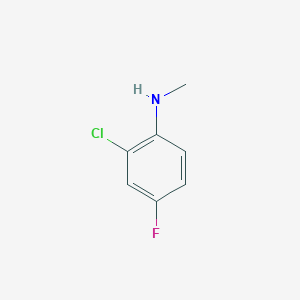

2-氯-4-氟-N-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of compounds that contain a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of anilines, including 2-Chloro-4-fluoro-N-methylaniline, can be achieved through various methods. One common method is the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for 2-Chloro-4-fluoro-N-methylaniline may vary depending on the starting materials and the desired yield.Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-N-methylaniline consists of a benzene ring with a chlorine atom and a fluorine atom substituted at the 2nd and 4th positions respectively, and a methylamine group substituted at the nitrogen . The exact structure can be determined using techniques such as single-crystal XRD analysis .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-fluoro-N-methylaniline can be complex and varied. The compound can undergo reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The specific reactions would depend on the reaction conditions and the other reactants involved.科学研究应用

Synthesis of Fluoroindoles

2-Chloro-4-fluoro-N-methylaniline: is utilized in the synthesis of various fluoroindoles through reactions such as the Leimgruber-Batcho reaction . Fluoroindoles are important intermediates in pharmaceutical research, particularly in the development of compounds with potential antitumor, antimicrobial, and anti-inflammatory activities.

Preparation of Amino Alcohols

This compound is also instrumental in preparing specific (S)-amino alcohols . These amino alcohols serve as building blocks for creating pharmaceutical agents, including beta-blockers and selective serotonin reuptake inhibitors (SSRIs).

Analytical Chemistry

In analytical chemistry, 2-Chloro-4-fluoro-N-methylaniline can be used as a standard or reference compound in chromatographic methods to determine aniline derivatives in environmental water samples . This application is crucial for monitoring water quality and assessing environmental pollution.

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound finds use in gas chromatography–mass spectrometry for determining amines in environmental water samples . Its properties allow for accurate identification and quantification of contaminants, which is essential for environmental protection agencies.

作用机制

Target of Action

It is identified for use in laboratory chemicals and synthesis of substances

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nitration, conversion from the nitro group to an amine, and bromination . The presence of the chloro, fluoro, and methyl groups in the compound may influence its interaction with its targets.

Biochemical Pathways

Given its chemical structure, it may be involved in reactions such as the leimgruber-batcho reaction , which is used in the synthesis of indoles, a class of compounds with wide-ranging biological activities.

Result of Action

The compound is classified as having acute toxicity, with potential for skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound interacts with biological systems, although the specific molecular and cellular mechanisms need further investigation.

安全和危害

2-Chloro-4-fluoro-N-methylaniline may pose certain hazards. It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound.

属性

IUPAC Name |

2-chloro-4-fluoro-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVKDPSCNAOEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611103 |

Source

|

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

823189-16-8 |

Source

|

| Record name | 2-Chloro-4-fluoro-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)

![3-Azabicyclo[3.2.1]octan-8-one](/img/structure/B1369878.png)